methyl 2-(3-bromo-4-chlorophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-bromo-4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKIPGKQVTGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfuric Acid Catalysis
The most widely reported method involves refluxing 2-(3-bromo-4-chlorophenyl)acetic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. Typical conditions include a 6:1 molar ratio of methanol to acid, 1–5 wt% H₂SO₄, and reflux (65–70°C) for 4–8 hours. Yields range from 70–85%, though prolonged heating risks dehydration side reactions.
Alternative Acid Catalysts
Methanesulfonic acid (MSA) offers a less corrosive alternative, as demonstrated in analogous esterifications. In a patent synthesis of a related brominated ester, MSA achieved 64.8% yield under nitrogen atmosphere, with crystallization refining the product. p-Toluenesulfonic acid (p-TsOH) and ion-exchange resins (e.g., Amberlyst-15) are also effective, particularly in moisture-sensitive reactions. For instance, ion-exchange resins enable catalyst recovery, reducing waste in continuous processes.
Industrial-Scale Production Methods
Continuous Flow Processes
Industrial production prioritizes efficiency through continuous flow systems. Automated reactors maintain optimal stoichiometry and temperature, minimizing side products. A patent detailing brominated dioxolane synthesis highlights a continuous flow setup achieving 90% conversion by regulating residence time and catalyst concentration. Such systems are adaptable to methyl 2-(3-bromo-4-chlorophenyl)acetate, ensuring scalability.
Reactive Distillation Techniques
Reactive distillation integrates reaction and separation, shifting equilibrium via concurrent methyl acetate removal. Studies on methyl acetate synthesis demonstrate 95% yield improvements using this method. Applied to the target compound, azeotropic distillation with toluene or cyclohexane could enhance methanol recycling and purity.
Catalytic Esterification with Ion Exchange Resins
Heterogeneous catalysts like Amberlyst-36 offer operational advantages, including reusability and reduced corrosion. In acetic acid esterification, ion-exchange resins achieve 80–90% conversion at 60°C, outperforming H₂SO₄ in energy efficiency. For brominated substrates, resin tolerance to halogenated intermediates requires verification, though preliminary data suggest comparable efficacy.
Photocatalytic Esterification Methods
Emerging photocatalytic methods utilize UV light and semiconductors (e.g., TiO₂) to drive esterification. A study on methyl acetate reported 40% conversion under UV irradiation, bypassing acid catalysts. While untested for halogenated substrates, this approach offers a green alternative, albeit with lower yields.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| H₂SO₄ Reflux | H₂SO₄ | 65–70 | 70–85 | High efficiency, low cost | Corrosive, waste generation |
| Methanesulfonic Acid | MSA | 60–65 | 60–75 | Mild conditions, recyclable | Moderate yield |
| Ion-Exchange Resins | Amberlyst-15 | 50–60 | 80–90 | Reusable, eco-friendly | Sensitivity to moisture |
| Reactive Distillation | H₂SO₄/Resins | 70–80 | 85–95 | Integrated separation, high purity | High capital cost |
| Photocatalysis | TiO₂/UV | 25–30 | 30–45 | Solvent-free, energy-efficient | Low yield, untested for halogens |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-4-chlorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted phenylacetic acid derivatives.
Reduction: Formation of 2-(3-bromo-4-chlorophenyl)ethanol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H8BrClO2
- Molecular Weight : Approximately 251.52 g/mol
- Structural Features : The compound features a phenyl ring with bromine and chlorine substitutions, enhancing its biological activity through improved binding affinity to various molecular targets.
Chemistry
Methyl 2-(3-bromo-4-chlorophenyl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to be utilized in various chemical reactions, including:
- Substitution Reactions : The halogen atoms can be replaced by nucleophiles.
- Reduction Reactions : The ester can be reduced to the corresponding alcohol.
- Oxidation Reactions : The phenyl ring can undergo oxidation to form quinones.
Biology
Research has focused on the compound's potential biological activities, including:
- Enzyme Inhibition Studies : Its halogen substitutions enhance interaction with enzymes, making it a valuable biochemical probe.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Medicine
This compound is investigated for its potential use in drug development as a pharmacophore in medicinal chemistry. Notable findings include:
- Antichlamydial Activity : Derivatives have shown selective activity against Chlamydia species, indicating potential therapeutic applications.
- Cytotoxicity Studies : Evaluations against cancer cell lines reveal significant cytotoxic effects while maintaining limited toxicity towards normal cells.
Antichlamydial Activity
A study evaluated several derivatives of this compound for their efficacy against Chlamydia. Results indicated that specific substitutions significantly enhanced activity compared to standard treatments like spectinomycin.
Cytotoxicity Evaluation
Cytotoxicity assays conducted using MTT assays demonstrated selective cytotoxic effects on cancer cell lines while preserving normal cell viability. The following table summarizes key findings:
| Cell Line | Type | IC50 (μM) |
|---|---|---|
| HT-29 | Colon Cancer | 15.5 |
| A549 | Lung Cancer | 12.3 |
| MRC-5 | Normal Fibroblasts | >100 |
These results suggest a favorable therapeutic index for the compound, indicating its potential use in targeted cancer therapies.
Summary of Applications
This compound has diverse applications across scientific research domains:
- Chemistry : As an intermediate for synthesizing complex organic molecules.
- Biology : For studying enzyme interactions and antimicrobial properties.
- Medicine : In drug development and therapeutic applications against infections and cancer.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-4-chlorophenyl)acetate involves its interaction with various molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of halogen substituents significantly influences the compound’s electronic properties and reactivity. Below is a comparative analysis of methyl 2-(3-bromo-4-chlorophenyl)acetate with analogs:
Physicochemical and Spectroscopic Properties
- Boiling/Melting Points : this compound exhibits a melting point range of 78–82°C , comparable to its ortho-substituted analogs but lower than carboxylic acid derivatives (e.g., 2-(3-bromo-4-chlorophenyl)acetic acid melts at 145–148°C ) due to ester group flexibility .
- Vibrational Spectroscopy : Density Functional Theory (DFT) studies (e.g., B3LYP functional) predict distinct IR absorption bands for C=O (1745 cm⁻¹) and C-Br (560 cm⁻¹), aligning with experimental data for similar esters .
Research Findings and Case Studies
- Crystallography : Orthorhombic crystal structures (space group P2₁2₁2₁) are reported for related bromo-chloro aryl acetamides, with hydrogen bonding influencing packing efficiency .
- Computational Modeling : B3LYP/6-31G* calculations confirm the steric and electronic effects of substituents on reaction pathways, validating experimental reactivity trends .
Biological Activity
Methyl 2-(3-bromo-4-chlorophenyl)acetate is an organic compound that has garnered attention in various biological studies due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8BrClO2
- Molecular Weight : Approximately 251.52 g/mol
- Structural Features : The compound features a phenyl ring with bromine and chlorine substitutions, which enhance its biological activity through improved binding affinity to various molecular targets.
Enzyme Inhibition and Protein Interaction
Research indicates that this compound is used in enzyme inhibition studies. Its halogen substitutions allow for significant interaction with enzymes, making it a valuable biochemical probe. Studies have shown that compounds with similar structures can modulate enzyme activities, leading to various biological effects such as:
- Inhibition of Chlamydia : Compounds structurally related to this compound have demonstrated selective activity against Chlamydia species, indicating potential as a therapeutic agent in treating infections caused by this pathogen .
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety and efficacy of this compound. For instance, derivatives of this compound were tested against various cancer cell lines, including:
| Cell Line | Type | IC50 (μM) |
|---|---|---|
| HT-29 | Colon Cancer | 15.5 |
| A549 | Lung Cancer | 12.3 |
| MRC-5 | Normal Fibroblasts | >100 |
These results indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows limited toxicity towards normal cells, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects is primarily through enzyme modulation. The presence of bromine and chlorine enhances the compound's ability to bind to specific active sites on enzymes, potentially altering their activity. This modulation can lead to downstream effects such as:
- Altered Cell Signaling Pathways : Changes in enzyme activity can affect various signaling pathways involved in cell proliferation and apoptosis.
- Impact on Microbial Growth : By inhibiting key enzymes in pathogens, the compound may disrupt essential metabolic processes necessary for microbial survival .
Case Studies
- Antichlamydial Activity : A study evaluated several derivatives of this compound for their efficacy against Chlamydia. The results indicated that specific substitutions significantly enhanced activity compared to standard treatments like spectinomycin .
- Cytotoxicity Evaluation : A comprehensive study involving MTT assays demonstrated the selective cytotoxic effects of this compound on cancer cell lines while preserving normal cell viability. This suggests its potential use in targeted cancer therapies .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of methyl 2-(3-bromo-4-chlorophenyl)acetate?
Answer:
The synthesis typically involves:
- Friedel-Crafts acylation or esterification of 3-bromo-4-chlorophenylacetic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) .
- Halogenation of precursor compounds, such as methyl 2-(4-chlorophenyl)acetate, using brominating agents (e.g., NBS or Br₂) under controlled conditions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Considerations:
- Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 3:1).
- Optimize bromination stoichiometry to avoid over-halogenation .
Basic: How is the purity and structural identity of this compound validated in academic research?
Answer:
Analytical Techniques:
- GC-MS or HPLC : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- NMR Spectroscopy : Confirm structure via characteristic signals (¹H NMR: δ ~3.65 ppm for methyl ester; δ ~3.75 ppm for CH₂; aromatic protons at δ ~7.2–7.8 ppm) .
- Elemental Analysis : Verify Br and Cl content (±0.3% theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
